7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
1-butyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic synthesis techniquesSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and high efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-butyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar fused ring structures and functional groups
Pyrimidine Derivatives: Compounds with a pyrimidine core and various substituents.
Uniqueness
1-butyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N5O2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O2/c1-4-5-12-29-21(26)19(24(31)27-15-18-10-8-16(2)9-11-18)14-20-23(29)28-22-17(3)7-6-13-30(22)25(20)32/h6-11,13-14,26H,4-5,12,15H2,1-3H3,(H,27,31) |
InChI Key |
SZIQHFFVGNKFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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